4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, commonly known as ETP-46321, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. This compound is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, survival, and differentiation.
Mecanismo De Acción
ETP-46321 is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by ETP-46321 has been shown to induce cell death in cancer cells while sparing normal cells. The precise mechanism of action of ETP-46321 is not fully understood, but it is thought to involve the disruption of CK2-mediated signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its effects on cancer cells, ETP-46321 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. ETP-46321 has also been studied for its potential use in viral infections, as CK2 plays a critical role in the replication of many viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-46321 has several advantages for use in scientific research. It is a small molecule compound that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. ETP-46321 also has a unique mechanism of action that makes it a promising candidate for further research in cancer and other diseases. However, there are also some limitations to the use of ETP-46321 in lab experiments. Its potency may require the use of high concentrations, which could lead to off-target effects. Additionally, the precise mechanism of action of ETP-46321 is not fully understood, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on ETP-46321. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater anti-cancer activity. Another area of research is the use of ETP-46321 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the neuroprotective effects of ETP-46321 could be further explored in animal models of neurodegenerative disorders. Finally, the potential use of ETP-46321 in viral infections warrants further investigation, as CK2 plays a critical role in the replication of many viruses.
Métodos De Síntesis
The synthesis of ETP-46321 involves several steps, starting with the reaction of 5-ethyl-2,4-dihydroxypyrimidine with N,N'-dimethylpiperazine to form 4-(5-ethylpyrimidin-2-yl)piperazine. This intermediate is then reacted with 6-(trifluoromethyl)pyrimidine-2,4-diamine to yield the final product, ETP-46321. The synthesis of ETP-46321 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
ETP-46321 has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by ETP-46321 has been shown to induce cell death in cancer cells while sparing normal cells. ETP-46321 has also been studied for its potential use in other diseases such as neurodegenerative disorders and viral infections. The unique mechanism of action of ETP-46321 makes it a promising candidate for further research in these areas.
Propiedades
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-2-11-8-19-14(20-9-11)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-10-22-13/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWOQSPGYOSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.